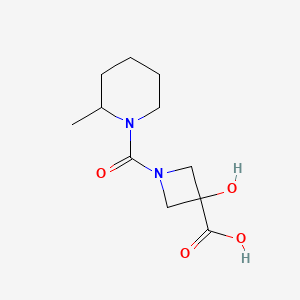
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl, commonly known as AETD, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AETD is a heterocyclic compound that contains a thiadiazole ring and an aminoethyl group.
Mechanism of Action
The mechanism of action of AETD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. AETD has also been shown to bind to certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which plays a role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
AETD has been shown to have various biochemical and physiological effects in the body. AETD has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, which play a role in mood and cognition. AETD has also been shown to decrease the levels of certain inflammatory cytokines, which play a role in the immune response.
Advantages and Limitations for Lab Experiments
AETD has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. AETD is also relatively inexpensive compared to other compounds with similar properties. However, AETD has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on AETD. In medicinal chemistry, further studies are needed to investigate the potential of AETD as a drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of AETD in the synthesis of functionalized polymers and materials. In analytical chemistry, further studies are needed to investigate the potential of AETD as a derivatization reagent for the analysis of various compounds. Overall, the research on AETD has the potential to lead to significant advancements in various fields.
Synthesis Methods
The synthesis of AETD involves the reaction between ethyl 2-cyano-3-(2-chloroethyl)thiophene-4-carboxylate and hydrazine hydrate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain AETD hydrochloride. This synthesis method has been optimized to yield high purity and high yield of AETD.
Scientific Research Applications
AETD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AETD has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. AETD has also been studied for its antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
In material science, AETD has been used as a building block for the synthesis of functionalized polymers and materials. AETD has also been studied for its electrochemical properties and its potential applications in energy storage devices.
In analytical chemistry, AETD has been used as a derivatization reagent for the analysis of various compounds, including amino acids, peptides, and carbohydrates. AETD has also been studied for its ability to enhance the sensitivity and selectivity of analytical methods, such as liquid chromatography and mass spectrometry.
properties
IUPAC Name |
ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-3-12-7(11)6-10-9-5(13-6)4(2)8;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQUTTWDOBJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)

![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)